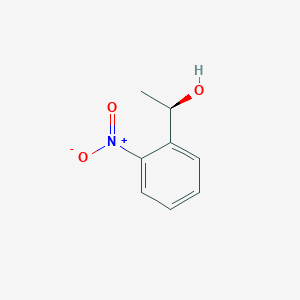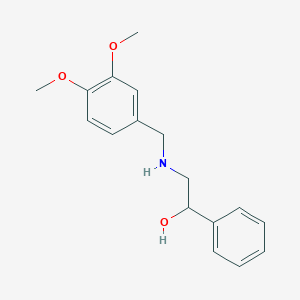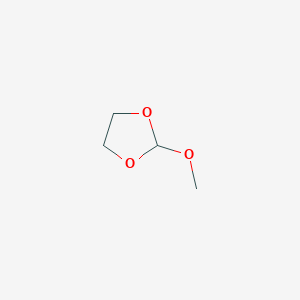
2-Methoxy-1,3-dioxolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-methoxy-1,3-dioxolane and its derivatives has been explored in several studies. For instance, it has been shown to react with silylated thymine and trimethylsilyl triflate to give acyclic formate esters rather than the expected dioxolan-2-yl thymine, highlighting the influence of nucleobases and hydroxyl protecting groups on reaction outcomes and stability of the nucleosides produced (Brånalt et al., 1996).
Molecular Structure Analysis
Extensive spectroscopic and theoretical quantum chemical studies on 2-methoxy-1,3-dioxolane (MDOL) have been conducted to elucidate its structure. Investigations using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectrometry, alongside DFT and QTAIM approaches, have provided insights into its vibrational and electronic properties, molecular stability, and interaction analysis (Prabaharan A & Xavier Jr, 2015).
Chemical Reactions and Properties
The reactivity of 2-methoxy-1,3-dioxolane with various reagents has been studied, including its reactions with Grignard reagents to form substituted dioxolanes. These reactions are significant for the synthesis of polymers and other compounds, showcasing the compound's versatility in organic synthesis (Tanimoto, Shimojo, & Oda, 1968).
Physical Properties Analysis
Investigations into the physical properties of 2-methoxy-1,3-dioxolane, including its polymerization behavior and kinetics, have been conducted. The polymerization of related dioxolane derivatives has been studied, revealing insights into chain formation, branching, and the influence of solvent and initiator concentration on polymer microstructure (Penczek & Libiszowski, 1988).
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Chemical Studies : MDOL has been extensively investigated through vibrational spectroscopy combined with quantum chemical studies. This includes analysis through FT-IR and FT-Raman spectroscopy, and theoretical studies using density functional theory (DFT) and time-dependent DFT approaches. These studies help in understanding the structural and electronic properties of MDOL (Prabaharan & Xavier, 2015).
Organic Synthesis and Cyclodimerization : MDOL plays a role in the cyclodimerization of styrene oxides, leading to the formation of 2,4-disubstituted 1,3-dioxolanes. This process is influenced by the presence of methoxy substituents, which can prevent certain reaction pathways (Mazimba, Majinda, & Masesane, 2009).
Chiral Template Preparation : A practical and stereoselective method has been developed for the preparation of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones using MDOL as an intermediate. This method is significant in the field of chiral chemistry (Nagase, Oguni, Misaki, & Tanabe, 2006).
Crystal Structure Analysis : Research has been conducted on the synthesis and crystal structure of compounds involving MDOL. This includes studies on stereochemistry and intermolecular interactions, which are important in understanding the material properties of MDOL-based compounds (Li, Wang, & Chen, 2001).
Polymer Science and Liquid Crystals : MDOL derivatives have been studied for their role in enhancing the dielectric and optical anisotropy in tolane-liquid crystals. These findings are significant for applications in liquid crystal display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Electrochemistry : The impact of MDOL on the physical and electrolytic properties of propylene carbonate has been investigated. Such studies are important for understanding the behavior of electrolytic solutions and their applications in energy storage and conversion (Nambu, Kobayashi, Kobayashi, Takahashi, & Sasaki, 2013).
Safety Assessment in Food Contact Materials : MDOL has been assessed for its safety as a polymer production aid in the manufacture of fluoropolymers used in food contact materials. Understanding its migration and degradation products is crucial for ensuring consumer safety (Flavourings, 2014).
Catalysis and Organic Reactions : MDOL has been involved in catalytic processes, such as the hydroxyacylation of alkenes. These studies are valuable for developing new synthetic routes in organic chemistry (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).
Safety And Hazards
2-Methoxy-1,3-dioxolane is classified as a flammable liquid (Flam. Liq. 3) with a flash point of 34 °C (closed cup) . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Eigenschaften
IUPAC Name |
2-methoxy-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYTNFBRROPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173362 | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,3-dioxolane | |
CAS RN |
19693-75-5 | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



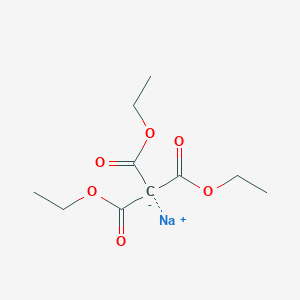

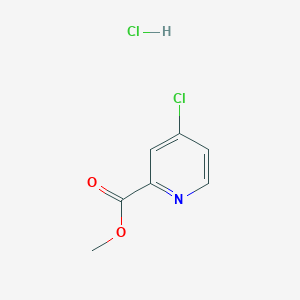
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
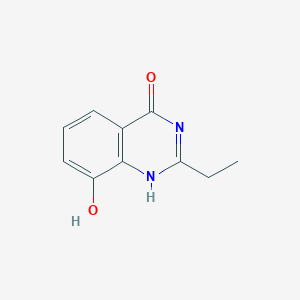
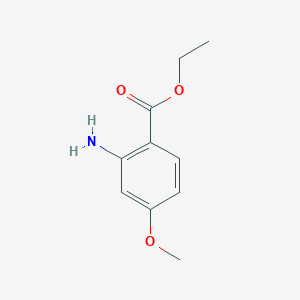
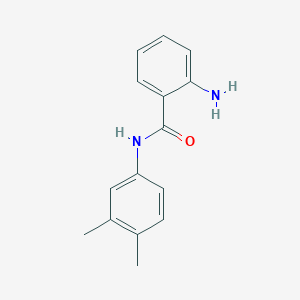
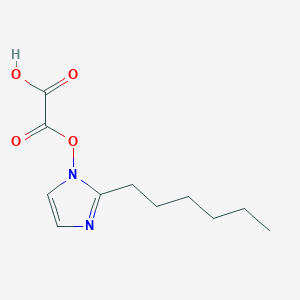
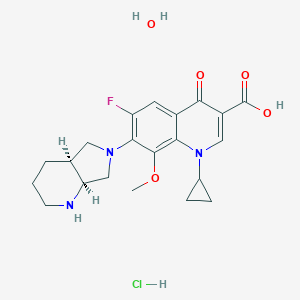
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
